

halide vapor phase epitaxy using Erbium(III) iodide

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Compound of Interest

Compound Name: Erbium(III) iodide

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An Application Guide to Halide Vapor Phase Epitaxy (HVPE) using **Erbium(III) Iodide** for In-Situ Doping

Introduction

The integration of rare-earth elements into semiconductor lattices has paved the way for significant advancements in optoelectronics and photonics. Erbium (Er), in particular, is highly sought after for its characteristic intra-4f shell transition that produces light at a wavelength of 1.54 μm . This wavelength is critical as it aligns perfectly with the low-loss window of silica-based optical fibers, making erbium-doped materials the backbone of optical amplifiers and eye-safe laser technologies.^{[1][2]}

Halide Vapor Phase Epitaxy (HVPE) is a powerful crystal growth technique renowned for its high growth rates and production of high-purity, thick epitaxial layers, making it ideal for fabricating bulk or semi-bulk crystals.^{[3][4][5]} This application note provides a detailed protocol for the in-situ doping of Gallium Nitride (GaN) with erbium using **Erbium(III) iodide** (ErI_3) as a solid halide precursor within an HVPE system. We will delve into the underlying principles, experimental setup, a step-by-step growth protocol, and the critical parameters that govern the successful incorporation of erbium into the GaN host matrix.

The Rationale: Why HVPE and Erbium(III) Iodide?

The choice of HVPE for growing Er-doped GaN is driven by its distinct advantages over other methods like Metal-Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy (MBE). HVPE operates close to thermodynamic equilibrium, allowing for very high growth rates (tens to hundreds of micrometers per hour) which are necessary for producing the thick layers required for high-power laser gain media.[1][4][6]

Erbium(III) iodide (ErI_3) is a suitable precursor for HVPE due to its chemical compatibility with the halide-based chemistry of the growth process. In a typical GaN HVPE process, Gallium Chloride (GaCl) is synthesized in-situ by reacting HCl gas with a molten Ga source.[4][7] The volatile ErI_3 can be sublimated from a solid source and transported by a carrier gas to the growth zone, where it incorporates into the growing GaN crystal.

Precursor Spotlight: Erbium(III) Iodide (ErI_3)

Understanding the properties of the precursor is fundamental to designing a stable and reproducible process.

2.1. Physical and Chemical Properties

Property	Value	Source
Chemical Formula	ErI_3	[8]
Molar Mass	547.97 g/mol	[8][9]
Appearance	Violet, pink, or reddish-brown crystalline solid	[8][10]
Melting Point	1020 °C	[9]
Boiling Point	1280 °C	[9]
Density	5.5 g/cm ³	[9][11]
Key Characteristics	Hygroscopic and air-sensitive. [10][12][13] Insoluble in water. [9][14]	

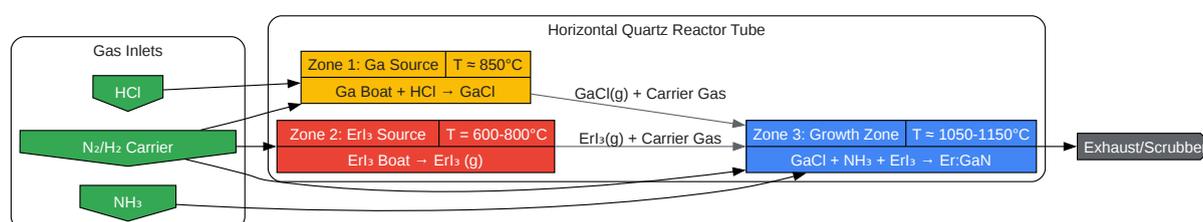
2.2. Safety and Handling

Erbium(III) iodide requires careful handling due to its reactivity and potential health hazards.

- Hygroscopic and Air Sensitive: ErI_3 readily absorbs moisture from the air.[10][12] All handling and storage must be performed under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen) to prevent degradation of the precursor, which can lead to inconsistent vapor pressure and contamination of the epitaxial layer.[12][13]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, impermeable gloves, and protective clothing.[15][16] If there is a risk of dust formation, a NIOSH-approved respirator is necessary.[12][16]
- Storage: Store in a tightly sealed container within a dry, well-ventilated area, preferably under an inert gas.[12][13]

The HVPE System: A Multi-Zone Approach

A horizontal, multi-zone quartz reactor is typically used for this process. The ability to independently control the temperature of different zones is critical for managing the in-situ synthesis of reactants and the sublimation of the solid dopant source.



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Diagram 1: Schematic of a three-zone horizontal HVPE reactor for Er-doping.

This setup separates the formation of the group III halide (GaCl) from the sublimation of the dopant precursor (ErI_3). Both are then transported by a carrier gas to the hotter growth zone, where they mix with the group V precursor (ammonia, NH_3) at the substrate surface to form the doped epitaxial layer.

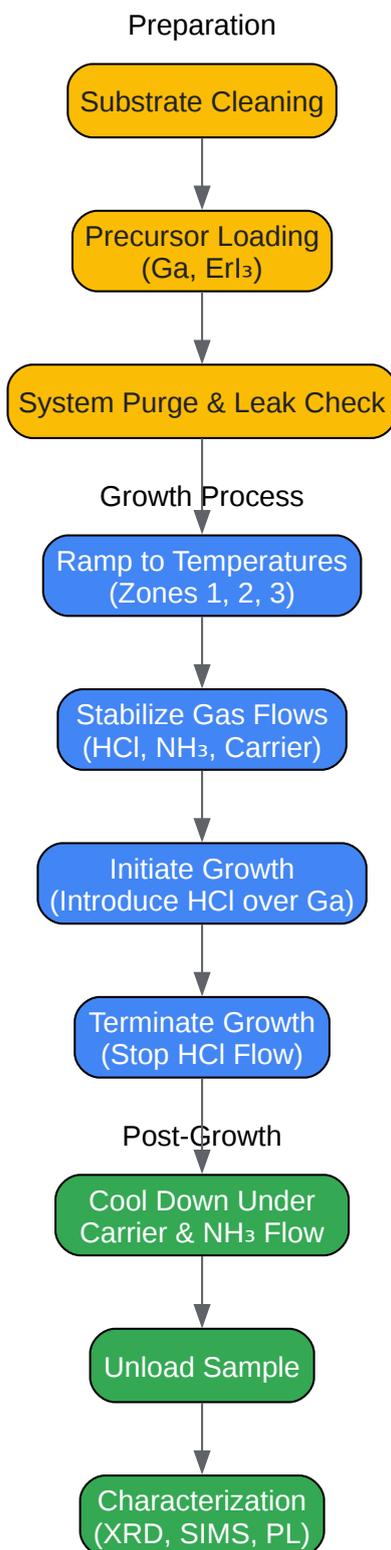
Detailed Experimental Protocol

This protocol outlines the growth of an Er-doped GaN layer on a c-plane sapphire substrate pre-coated with a GaN template layer grown by MOCVD. Using a template layer is crucial for achieving high-quality subsequent HVPE growth.[\[6\]](#)[\[17\]](#)

4.1. Pre-Growth Preparation

- Substrate Cleaning:
 - Ultrasonically clean the GaN/sapphire substrate in acetone, then isopropanol, and finally deionized (DI) water for 5 minutes each.
 - Dry the substrate with high-purity nitrogen gas.
- Precursor Loading:
 - **Erbium(III) Iodide:** Inside an argon-filled glovebox, load a quartz boat with high-purity ErI_3 powder (e.g., 99.99%). Quickly transfer the boat to the designated source zone (Zone 2) of the reactor, minimizing air exposure.
 - Gallium: Load a separate quartz boat with high-purity (e.g., 99.9999%) metallic gallium and place it in the Ga source zone (Zone 1).
- System Purge and Leak Check:
 - Load the cleaned substrate onto the susceptor in the growth zone (Zone 3).
 - Assemble the reactor and perform a thorough leak check.
 - Purge the entire system with a high flow of high-purity carrier gas (e.g., N_2 or H_2) for at least 1-2 hours to remove residual oxygen and moisture.

4.2. Growth Execution Workflow



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Diagram 2: Experimental workflow for HVPE growth of Er-doped GaN.

Step-by-Step Procedure:

- **Heating:** While maintaining a steady carrier gas flow, begin heating the reactor zones to their target temperatures. (See Table 2 for typical values). It is crucial to keep the NH₃ flow on during heating and cooling (above ~600°C) to prevent thermal decomposition of the GaN surface.
- **Flow Stabilization:** Once all zones are at their setpoint temperatures, allow the system to stabilize for 15-20 minutes. Adjust the NH₃ and carrier gas flows to the values required for growth.
- **Growth Initiation:** Start the growth by introducing a controlled flow of HCl gas over the molten gallium in Zone 1. This reaction forms volatile GaCl, which is transported to the substrate. The sublimated ErI₃ from Zone 2 is also continuously transported to the growth zone.
- **Deposition:** The following primary reaction occurs at the substrate surface:
 - $\text{GaCl(g)} + \text{NH}_3\text{(g)} \rightarrow \text{GaN(s)} + \text{HCl(g)} + \text{H}_2\text{(g)}$
 - Simultaneously, Er³⁺ ions from the ErI₃ precursor incorporate into the GaN lattice, typically substituting for Ga³⁺ ions.[\[18\]](#)
- **Growth Termination:** After the desired growth time (which determines the film thickness), terminate the growth by stopping the HCl flow to the Ga source.
- **Cool-Down:** Cool the reactor to room temperature under a continuous flow of NH₃ and carrier gas. The NH₃ flow can typically be turned off once the substrate temperature is below 600°C.
- **Sample Unloading:** Once the reactor has cooled completely, purge the system with the carrier gas, vent to atmospheric pressure, and carefully unload the as-grown Er:GaN sample.

Process Parameters and Their Critical Influence

The quality of the epitaxial layer and the efficiency of erbium incorporation are highly sensitive to the growth parameters. The values below are typical starting points for process

development.

Parameter	Typical Range	Influence on the Process
Ga Source Temperature (Zone 1)	800 - 900 °C	Controls the reaction rate of HCl with Ga, determining the GaCl partial pressure (Group III source).
ErI ₃ Source Temperature (Zone 2)	600 - 800 °C	Critically controls the vapor pressure of ErI ₃ , which directly impacts the erbium doping concentration in the film.
Substrate Temperature (Zone 3)	1000 - 1150 °C	Affects the surface mobility of adatoms, crystal quality, and dopant incorporation efficiency. Higher temperatures can improve quality but may also increase impurity diffusion.[6]
HCl Flow Rate (to Ga)	10 - 50 sccm	Directly influences the amount of GaCl generated, affecting the growth rate.
NH ₃ Flow Rate	1 - 5 slm	Provides the nitrogen source (Group V). The V/III ratio (ratio of NH ₃ to GaCl) is a key parameter for controlling surface morphology and crystal quality. NH ₃ flow rate can also influence Er emission intensity.[1]
Carrier Gas Flow (N ₂ or H ₂)	5 - 20 slm	Determines the residence time of precursors in the reactor and their transport to the substrate. H ₂ can also participate in the surface chemistry.[6]
Reactor Pressure	50 - 500 Torr	Affects gas flow dynamics, boundary layer thickness, and

diffusion of reactants to the surface, thereby influencing growth rate and uniformity.[19]
[20]

Causality in Parameter Selection:

- **ErI₃ Temperature:** This is the primary handle for controlling the doping level. A systematic variation of this temperature while keeping other parameters constant is the most effective way to calibrate the erbium concentration. Secondary Ion Mass Spectrometry (SIMS) should be used to quantify the resulting Er concentration. An Er doping concentration of around 5×10^{19} atoms/cm³ has been achieved in Er:GaN grown by HVPE.[1]
- **V/III Ratio:** A high V/III ratio is generally required for GaN growth to prevent nitrogen vacancies and achieve a smooth surface morphology. However, studies have shown that the NH₃ flow rate can significantly impact the photoluminescence intensity of the Er³⁺ ions, suggesting an interplay between the growth chemistry and the optical activation of erbium.[1]
[17]

Post-Growth Characterization

To validate the success of the growth protocol, a suite of characterization techniques is essential:

- **X-Ray Diffraction (XRD):** To assess the crystalline quality of the Er:GaN film. High-resolution scans of the (0002) peak and rocking curve measurements provide information on crystalline perfection and defect density.[1]
- **Secondary Ion Mass Spectrometry (SIMS):** To accurately measure the erbium concentration and depth profile within the epitaxial layer, as well as to detect unintentional impurities (e.g., oxygen, silicon).[1]
- **Photoluminescence (PL):** To confirm the optical activation of the incorporated erbium. The hallmark of successful doping is a sharp emission peak at $\sim 1.54 \mu\text{m}$ when the sample is excited with a suitable laser source (e.g., above-bandgap excitation).[2][6]

- Scanning Electron Microscopy (SEM): To inspect the surface morphology of the grown film and measure its thickness from a cross-section.

Conclusion

The use of **Erbium(III) iodide** in a Halide Vapor Phase Epitaxy system is an effective method for producing high-quality, thick layers of erbium-doped GaN. The success of this process hinges on a deep understanding of the precursor's properties, meticulous handling to prevent contamination, and precise control over the multi-zone thermal landscape of the reactor. By carefully tuning the ErI_3 source temperature and the V/III ratio, researchers can control the erbium incorporation and optimize the material's optical properties for applications in next-generation solid-state lasers and optical communication systems.[1][17]

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